molecular formula C15H16N2O4S B7470668 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid

5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B7470668
M. Wt: 320.4 g/mol
InChI Key: XZVUHOHCOLFMRN-UHFFFAOYSA-N
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Description

5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzo[b]thiophene core, which is a fused ring system containing both benzene and thiophene rings, and a morpholinoacetamido group attached to the 5-position of the benzo[b]thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-aminobenzo[b]thiophene-2-carboxylic acid.

    Acylation Reaction: The 5-aminobenzo[b]thiophene-2-carboxylic acid is then reacted with chloroacetyl chloride to form 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid.

    Substitution Reaction: The chloroacetamido product is treated with morpholine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chloroacetamido group can be substituted with different nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to substitute the chloroacetamido group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenases (COXs), which are involved in the inflammatory response . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the morpholinoacetamido group, which imparts specific biological activities and enhances its potential as a therapeutic agent. This structural feature distinguishes it from other benzo[b]thiophene derivatives and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

5-[(2-morpholin-4-ylacetyl)amino]-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-14(9-17-3-5-21-6-4-17)16-11-1-2-12-10(7-11)8-13(22-12)15(19)20/h1-2,7-8H,3-6,9H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVUHOHCOLFMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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